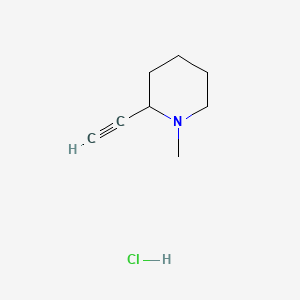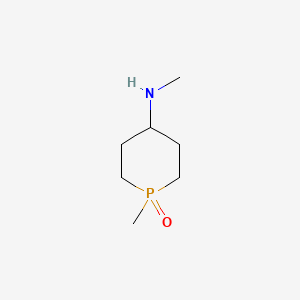![molecular formula C8H6LiN3O2 B13468003 Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13468003.png)
Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a lithium ion coordinated to a 2-methylimidazo[1,2-a]pyrazine-6-carboxylate moiety, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or water and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyrazine derivatives may involve large-scale multicomponent reactions, which are advantageous due to their high atom economy and operational simplicity. These methods often utilize readily available starting materials and environmentally benign solvents to ensure cost-effectiveness and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine-6-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines .
Applications De Recherche Scientifique
Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition is often mediated through the binding of the compound to the active site of the target enzyme, thereby blocking its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity and wide range of medicinal applications.
Imidazo[1,2-a]pyrimidine: Exhibits significant pharmacological activities, including anti-inflammatory and anticancer properties.
Uniqueness
Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate is unique due to its lithium coordination, which imparts distinct chemical properties and enhances its biological activity. This coordination can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C8H6LiN3O2 |
|---|---|
Poids moléculaire |
183.1 g/mol |
Nom IUPAC |
lithium;2-methylimidazo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C8H7N3O2.Li/c1-5-3-11-4-6(8(12)13)9-2-7(11)10-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
LYDXSOHRSWQSFO-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC1=CN2C=C(N=CC2=N1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13467967.png)



![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride](/img/structure/B13467984.png)

![4-[(Dimethylamino)methyl]oxan-4-amine](/img/structure/B13467991.png)
